2-Bromo-3-chloro-4-methylpyridine chemical properties
2-Bromo-3-chloro-4-methylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-chloro-4-methylpyridine
This guide provides an in-depth analysis of 2-Bromo-3-chloro-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core chemical properties, propose a robust synthetic pathway, dissect its reactivity in synthetically crucial reactions, and discuss its applications and safety protocols. This document is designed to move beyond a simple data sheet, offering insights into the causality behind experimental choices and providing a framework for its effective use in complex molecular design.
Core Physicochemical and Spectroscopic Profile
2-Bromo-3-chloro-4-methylpyridine (CAS No. 884495-42-5) is a dihalogenated picoline derivative whose synthetic utility is defined by the distinct electronic environment of its pyridine core, substituted with both a bromine and a chlorine atom.[1] This substitution pattern provides orthogonal handles for sequential, site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.
Molecular Structure
The structure combines the electron-withdrawing nature of the pyridine nitrogen and the two halogen substituents, influencing the reactivity of each position on the ring.
Caption: Molecular Structure of 2-Bromo-3-chloro-4-methylpyridine.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 884495-42-5 | [1][2] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| IUPAC Name | 2-bromo-3-chloro-4-methylpyridine | [1] |
| Boiling Point | 251.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.624 g/cm³ (Predicted) | [2] |
| Flash Point | 105.9 °C (Predicted) | [2] |
| LogP | 2.9 (Predicted) | [1] |
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, a detailed analysis based on established principles of spectroscopy and data from analogous structures allows for reliable prediction of its spectral characteristics.
1.3.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals: two aromatic protons and one methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H6 | 8.1 - 8.3 | Doublet (d) | Located ortho to the ring nitrogen, leading to significant deshielding. Coupled to H5. |
| H5 | 7.1 - 7.3 | Doublet (d) | Located meta to the nitrogen. Coupled to H6. |
| CH₃ (at C4) | 2.3 - 2.5 | Singlet (s) | Standard chemical shift for a methyl group attached to an aromatic ring. No adjacent protons to couple with. |
1.3.2. ¹³C NMR Spectroscopy The carbon-13 NMR spectrum should display six signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 142 - 145 | Attached to bromine and adjacent to nitrogen; significantly deshielded. |
| C6 | 148 - 152 | Attached to nitrogen; typically the most downfield carbon in a pyridine ring. |
| C4 | 145 - 150 | Attached to the methyl group; its shift is influenced by both the methyl and adjacent chloro-substituent. |
| C3 | 128 - 132 | Attached to chlorine. |
| C5 | 123 - 127 | Standard aromatic C-H carbon in a substituted pyridine. |
| CH₃ | 18 - 22 | Typical range for an aryl-bound methyl carbon. |
1.3.3. Mass Spectrometry (Electron Ionization) The mass spectrum will be characterized by the molecular ion peak and distinct isotopic patterns due to the presence of bromine and chlorine.
| m/z Value | Interpretation | Rationale |
| 205, 207, 209 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern. The combination of one Br atom (~50:50 ratio of ⁷⁹Br:⁸¹Br) and one Cl atom (~75:25 ratio of ³⁵Cl:³⁷Cl) results in a distinctive M:M+2:M+4 peak ratio, which is a powerful diagnostic tool for confirming the presence of both halogens. |
| 126, 128 | [M - Br]⁺ | Loss of the bromine radical is a common fragmentation pathway. The remaining fragment still contains chlorine, showing a characteristic M:M+2 pattern. |
| 170, 172 | [M - Cl]⁺ | Loss of the chlorine radical. The remaining fragment still contains bromine, showing a characteristic M:M+2 pattern. |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed two-step synthesis starts from 2-Amino-4-methylpyridine. The rationale for this sequence is twofold:
-
Directed Chlorination: The amino group at C2 is an ortho-, para-director. However, with the para-position (C4) blocked by the methyl group and the other ortho-position (C6) being less activated, chlorination is directed to the C3 and C5 positions. Judicious choice of a chlorinating agent like N-chlorosuccinimide (NCS) can favor mono-chlorination at the C3 position.
-
Sandmeyer Reaction: This classic transformation is a reliable method for converting an amino group on an aromatic ring into a bromide, proceeding via a diazonium salt intermediate.[3]
Caption: Proposed two-step synthesis of 2-Bromo-3-chloro-4-methylpyridine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-3-chloro-4-methylpyridine
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Amino-4-methylpyridine (1.0 eq).
-
Dissolution: Add acetonitrile as the solvent under an inert atmosphere (e.g., nitrogen). Stir until all starting material has dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 2-Bromo-3-chloro-4-methylpyridine (Sandmeyer Reaction)
-
Diazotization: In a suitable reaction vessel, dissolve the 2-Amino-3-chloro-4-methylpyridine intermediate (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 45 minutes at this temperature after the addition is complete.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Add the cold diazonium salt solution slowly to the CuBr solution.
-
Reaction: Heat the mixture to 60-70 °C for 1 hour. Gas evolution (N₂) should be observed. Monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8.
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography or vacuum distillation to yield the final product.
Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-3-chloro-4-methylpyridine lies in its capacity for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The two different halogen atoms provide a basis for controlled, sequential bond formation.
Principles of Site Selectivity
In dihalogenated pyridines, the site of initial reactivity in cross-coupling is governed by several factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the rate-determining oxidative addition step of the palladium catalyst.[4]
-
Electronic Effects: The position alpha (C2) to the pyridine nitrogen is more electron-deficient and generally more reactive towards Pd(0) insertion than other positions.[5]
For 2-Bromo-3-chloro-4-methylpyridine, both factors align to make the C2-Br bond the overwhelmingly preferred site for reaction under standard cross-coupling conditions. This inherent bias is a powerful tool for synthetic planning, allowing for the introduction of a substituent at C2 while retaining the C3-Cl bond for a subsequent, different transformation. While unconventional methods using highly specialized ligands can sometimes reverse this selectivity, they are the exception rather than the rule.
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol describes a general method for coupling an arylboronic acid to the C2 position of 2-Bromo-3-chloro-4-methylpyridine.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-3-chloro-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1 v/v) or dioxane/water.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-3-chloro-4-methylpyridine derivative.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry. The 2-substituted-3-chloro-4-methylpyridine core derived from the title compound is a valuable motif for several reasons:
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[4] The substituents at the C2, C3, and C4 positions allow for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
-
Metabolic Stability: The chlorine atom at the C3 position can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Vectorial Synthesis: The ability to selectively functionalize the C2 position first, followed by a different reaction at the C3 position (e.g., nucleophilic aromatic substitution or another cross-coupling), provides a powerful strategy for building molecular complexity in a controlled manner. This is essential for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
2-Bromo-3-chloro-4-methylpyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Class | GHS Statement | Precautionary Measures | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-3-chloro-4-methylpyridine is a highly versatile and synthetically valuable building block. Its key attribute is the differential reactivity of its C-Br and C-Cl bonds, which enables predictable and selective functionalization, particularly via palladium-catalyzed cross-coupling at the C2-position. This inherent reactivity, combined with the biological relevance of the resulting substituted pyridine scaffolds, makes it an indispensable tool for chemists engaged in the design and synthesis of novel pharmaceuticals and agrochemicals. Understanding the principles of its synthesis and reactivity, as outlined in this guide, is crucial for unlocking its full potential in creating complex and high-value molecules.
References
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Sharma, S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc. Retrieved from [Link]
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Gere, M. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc. Retrieved from [Link]
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Gere, M. A., & Merlic, C. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]
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Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
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Acros Pharmatech. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]
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